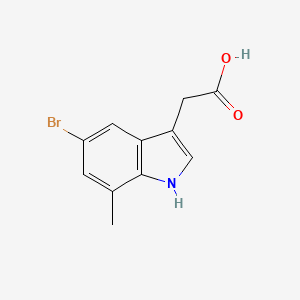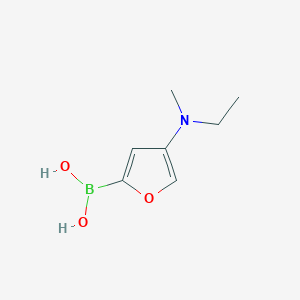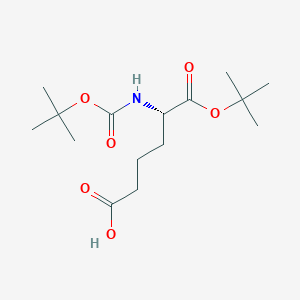
2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Bromination: The indole nucleus is brominated at the 5-position using bromine or a brominating agent.
Methylation: The 7-position is methylated using a methylating agent.
Acetic Acid Addition: The final step involves the addition of an acetic acid group at the 3-position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and 5-bromoindole. Compared to these, 2-(5-Bromo-7-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(5-bromo-7-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-8(12)4-9-7(3-10(14)15)5-13-11(6)9/h2,4-5,13H,3H2,1H3,(H,14,15) |
InChI Key |
KWNZMAWTHPIQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)

![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)


